Nitrendipine Propyl ester-d7
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Overview
Description
Nitrendipine Propyl ester-d7 is a deuterated derivative of nitrendipine, a dihydropyridine calcium channel blocker. It is primarily used in scientific research, particularly in the field of proteomics. The compound has the molecular formula C19H15D7N2O6 and a molecular weight of 381.43 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nitrendipine Propyl ester-d7 involves the reaction of a 3-nitrobenzal ethyl acetoacetate intermediate with 3-amino methyl crotonate at a molar ratio of 1:1-1.1 at 70-75°C. Concentrated hydrochloric acid is then added to the reaction system, and the reaction continues at the same temperature. After cooling to 15-20°C, solid-liquid separation and recrystallization are performed to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions
Nitrendipine Propyl ester-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine analogues.
Reduction: Reduction of the nitro group can produce nitroso pyridine analogues.
Photodegradation: Exposure to ultraviolet light leads to the formation of photoproducts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Photodegradation: Ultraviolet light is used to induce photodegradation.
Major Products Formed
Oxidation: Pyridine analogues.
Reduction: Nitroso pyridine analogues.
Photodegradation: Various photoproducts, including nitroso pyridine analogues.
Scientific Research Applications
Nitrendipine Propyl ester-d7 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference compound in analytical studies.
Biology: Employed in studies involving calcium channel blockers.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mechanism of Action
Nitrendipine Propyl ester-d7 exerts its effects by inhibiting the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes. This inhibition is achieved by deforming the calcium channel, inhibiting ion-control gating mechanisms, and interfering with the release of calcium from the sarcoplasmic reticulum. The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar vasodilatory effects.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used to treat hypertension and angina.
Felodipine: A dihydropyridine calcium channel blocker with a similar mechanism of action.
Uniqueness
Nitrendipine Propyl ester-d7 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical studies. The presence of deuterium atoms can also lead to differences in metabolic pathways compared to non-deuterated analogues .
Properties
Molecular Formula |
C19H22N2O6 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
5-O-(1,1,2,2,3,3,3-heptadeuteriopropyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-5-9-27-19(23)16-12(3)20-11(2)15(18(22)26-4)17(16)13-7-6-8-14(10-13)21(24)25/h6-8,10,17,20H,5,9H2,1-4H3/i1D3,5D2,9D2 |
InChI Key |
UXLPJZGKAQRVTA-MQASMQBASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C |
Canonical SMILES |
CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C |
Origin of Product |
United States |
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